Acide 3-éthoxy-2-hydroxybenzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

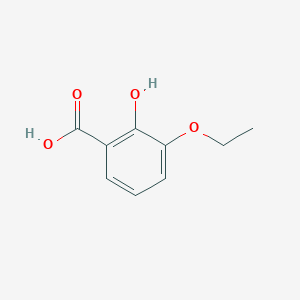

3-Ethoxy-2-hydroxybenzoic acid is an aromatic carboxylic acid with a molecular structure that includes an ethoxy group and a hydroxyl group attached to a benzene ring

Applications De Recherche Scientifique

3-Ethoxy-2-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mécanisme D'action

Target of Action

It’s known that hydroxybenzoic acids, a class to which this compound belongs, have the potential to form strong hydrogen-bonding interactions with various functional groups . These interactions can influence the activity of different proteins and enzymes, thereby modulating various biological processes.

Mode of Action

It’s plausible that it interacts with its targets through hydrogen bonding, given its structural similarity to other hydroxybenzoic acids . This interaction can lead to changes in the conformation and activity of the target molecules, thereby influencing the associated biological processes.

Biochemical Pathways

It’s known that hydroxybenzoic acids can participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .

Pharmacokinetics

It’s known that the physicochemical properties of a compound, such as its solubility and stability, can significantly influence its bioavailability .

Result of Action

Given its structural similarity to other hydroxybenzoic acids, it’s plausible that it may exhibit antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Ethoxy-2-hydroxybenzoic acid. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability, thereby influencing its bioavailability and efficacy . Furthermore, the presence of other molecules can influence its action through competitive or non-competitive interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxy-2-hydroxybenzoic acid typically involves the ethylation of 2-hydroxybenzoic acid (salicylic acid). One common method includes the reaction of salicylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethylation.

Industrial Production Methods: In an industrial setting, the production of 3-ethoxy-2-hydroxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethoxy-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of 3-ethoxy-2-ketobenzoic acid or 3-ethoxy-2-carboxybenzoic acid.

Reduction: Formation of 3-ethoxy-2-hydroxybenzyl alcohol.

Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.

Comparaison Avec Des Composés Similaires

Salicylic Acid (2-hydroxybenzoic acid): Lacks the ethoxy group, making it less lipophilic.

p-Hydroxybenzoic Acid: Has the hydroxyl group in the para position, leading to different reactivity and properties.

Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): Contains a methoxy group instead of an ethoxy group, affecting its chemical behavior.

Uniqueness: 3-Ethoxy-2-hydroxybenzoic acid is unique due to the presence of both the ethoxy and hydroxyl groups, which confer distinct chemical and physical properties

Activité Biologique

3-Ethoxy-2-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

3-Ethoxy-2-hydroxybenzoic acid (C₉H₁₀O₄) features an ethoxy group and a hydroxyl group attached to a benzoic acid backbone. The synthesis of this compound typically involves the reaction of ethyl ether derivatives with hydroxybenzoic acids under controlled conditions to ensure high yield and purity.

Biological Activities

The biological activities of 3-ethoxy-2-hydroxybenzoic acid can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids exhibit significant antimicrobial properties. For instance, studies have demonstrated that 3-ethoxy-2-hydroxybenzoic acid shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria have been recorded, showcasing its potential as an antibacterial agent .

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capacity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid). Results indicate that 3-ethoxy-2-hydroxybenzoic acid effectively scavenges free radicals, thereby mitigating oxidative stress .

3. Anti-inflammatory Effects

In vitro studies have shown that this compound can reduce inflammation markers in cell cultures exposed to pro-inflammatory agents. The mechanism appears to involve the inhibition of NF-kB activation, a key transcription factor in inflammatory responses .

Case Studies

Several case studies highlight the practical applications of 3-ethoxy-2-hydroxybenzoic acid:

-

Case Study 1: Antimicrobial Efficacy

A study conducted on various hydroxybenzoic acid derivatives found that 3-ethoxy-2-hydroxybenzoic acid exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to determine the efficacy and found significant zones of inhibition . -

Case Study 2: Antioxidant Activity in Cellular Models

In another investigation, the antioxidant effects of this compound were assessed in MCF-7 breast cancer cells. Results indicated a substantial reduction in oxidative damage markers when treated with varying concentrations of 3-ethoxy-2-hydroxybenzoic acid .

Research Findings

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-ethoxy-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYUNJWBVAXPMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.